molecular formula C9H13BO3 B11911046 (3-Methoxy-2,5-dimethylphenyl)boronic acid

(3-Methoxy-2,5-dimethylphenyl)boronic acid

Cat. No.: B11911046
M. Wt: 180.01 g/mol
InChI Key: BGMXLHSXUNBXOR-UHFFFAOYSA-N
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Description

(3-Methoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Methoxy-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for (3-Methoxy-2,5-dimethylphenyl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction involves the following steps:

Biological Activity

(3-Methoxy-2,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula C10H15BO3 and a molecular weight of 194.04 g/mol. This compound has garnered attention in various scientific fields due to its potential biological applications, particularly in cancer therapy and biochemical assays. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological molecules, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and two methyl groups at the 2 and 5 positions, respectively. These structural characteristics significantly influence its reactivity and selectivity in biological contexts.

PropertyValue
Molecular FormulaC10H15BO3
Molecular Weight194.04 g/mol
Functional GroupsBoronic acid, Methoxy
SubstituentsTwo methyl groups

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of this compound is in boron neutron capture therapy (BNCT). This targeted cancer treatment utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron irradiation. The unique ability of boron to capture thermal neutrons allows for localized destruction of tumor cells while sparing surrounding healthy tissue.

Biochemical Assays

Boronic acids, including this compound, are known for their ability to interact with diols and other biomolecules. This property makes them valuable in biochemical assays for detecting sugars and other biomolecules due to their reversible binding capabilities.

Biological Interactions

Research indicates that this compound can selectively bind to various biological molecules, which may facilitate drug delivery systems or serve as diagnostic tools. Its interaction with diols is particularly noteworthy; this property can be exploited in developing sensors or therapeutic agents that target specific cellular pathways.

Study on Cancer Cell Lines

A study investigating the effects of boronic acids on cancer cell lines demonstrated that compounds similar to this compound could inhibit cell proliferation in vitro. The mechanism was attributed to the disruption of critical signaling pathways involved in cell growth and survival. The study highlighted the potential for these compounds as anticancer agents .

Pharmacokinetics and Efficacy

In vivo studies have shown that derivatives of boronic acids exhibit low cytotoxicity while maintaining significant efficacy against fibrotic conditions. For instance, a related compound demonstrated the ability to reduce connective tissue growth factor (CTGF) gene expression significantly in mouse models . This suggests that this compound may also have therapeutic potential beyond oncology.

Comparison with Similar Compounds

The unique substitution pattern of this compound enhances its reactivity compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,5-Dimethylphenylboronic acidLacks methoxy groupNo additional functional group affecting reactivity
3-Methoxyphenylboronic acidLacks dimethyl groupsOnly one substituent on the phenyl ring
4-Methoxy-2,6-dimethylphenylboronic acidDifferent substitution patternAlters steric hindrance and reactivity

The presence of both methoxy and dimethyl groups on the phenyl ring contributes to the compound's enhanced reactivity and selectivity in biological applications.

Properties

IUPAC Name

(3-methoxy-2,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMXLHSXUNBXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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